molecular formula C8H6F2INO2 B1399513 Methyl (3,4-difluoro-2-iodophenyl)carbamate CAS No. 1356110-17-2

Methyl (3,4-difluoro-2-iodophenyl)carbamate

Cat. No.: B1399513
CAS No.: 1356110-17-2
M. Wt: 313.04 g/mol
InChI Key: FROMEOLFFRIMHQ-UHFFFAOYSA-N
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Description

Methyl (3,4-difluoro-2-iodophenyl)carbamate is an organic compound that belongs to the carbamate family. This compound is known for its unique chemical structure, which includes fluorine and iodine atoms. It is widely used in various fields such as pharmaceuticals, agrochemicals, and insecticides due to its reactivity and selectivity.

Scientific Research Applications

Methyl (3,4-difluoro-2-iodophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development due to its unique chemical properties.

    Industry: It is used in the production of agrochemicals and insecticides

Mechanism of Action

Carbamates cause carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions. While they possess a similar mechanism of action to the irreversible phosphorylation of acetylcholinesterase by organophosphates, carbamates bind to acetylcholinesterase reversibly .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) of DFIPC .

Future Directions

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides. They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents. Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Preparation Methods

Methyl (3,4-difluoro-2-iodophenyl)carbamate is synthesized by reacting 3,4-difluoro-2-iodoaniline with dimethyl carbonate in the presence of a base. The reaction conditions typically involve moderate temperatures and the use of a suitable solvent to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of iodine, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The fluorine atoms can influence the compound’s reactivity in oxidation and reduction processes.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are common in organic synthesis.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl (3,4-difluoro-2-iodophenyl)carbamate can be compared with other carbamate derivatives such as:

    Methyl (3,4-difluorophenyl)carbamate: Lacks the iodine atom, which can affect its reactivity and selectivity.

    Methyl (2-iodophenyl)carbamate: Lacks the fluorine atoms, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provide a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl N-(3,4-difluoro-2-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2INO2/c1-14-8(13)12-5-3-2-4(9)6(10)7(5)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROMEOLFFRIMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C(=C(C=C1)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727074
Record name Methyl (3,4-difluoro-2-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-17-2
Record name Methyl (3,4-difluoro-2-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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